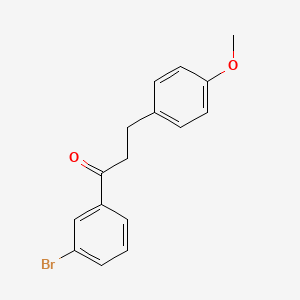

3'-Bromo-3-(4-methoxyphenyl)propiophenone

Description

Properties

IUPAC Name |

1-(3-bromophenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO2/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-6,8-9,11H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYQLCMQWBKXFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644269 | |

| Record name | 1-(3-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-72-9 | |

| Record name | 1-Propanone, 1-(3-bromophenyl)-3-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-3-(4-methoxyphenyl)propiophenone can be achieved through several methods. One common approach involves the bromination of 3-(4-methoxyphenyl)propiophenone using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-3-(4-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Bromo-3-(4-methoxyphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Bromo-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-(3-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one

- CAS No.: 898775-72-9

- Molecular Formula : C₁₆H₁₅BrO₂

- Molecular Weight : 319.19 g/mol

Applications :

Primarily used as a synthetic intermediate in pharmaceuticals and organic chemistry, particularly in reactions involving ketone functional groups, halogenation, or cross-coupling methodologies.

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3'-Bromo-3-(4-methoxyphenyl)propiophenone, highlighting variations in substituents and their physicochemical/functional implications:

Reactivity and Functional Group Analysis

- Electrophilic Substitution: The para-methoxy group in this compound activates the aromatic ring toward electrophilic substitution, whereas bromine at the 3'-position directs incoming electrophiles to specific positions . In contrast, analogs with methyl groups (e.g., 4'-Bromo-3-(4-methylphenyl)propiophenone) exhibit reduced electronic activation, favoring reactions like Friedel-Crafts alkylation over nitration .

- Enzymatic Oxidation: Propiophenone derivatives are substrates for Baeyer-Villiger monooxygenases (BVMOs). For example, unsubstituted propiophenone is oxidized to phenyl propanoate with 95% conversion efficiency by ssnBVMO . Bromine and methoxy substituents in this compound may sterically hinder enzyme binding, reducing turnover rates compared to simpler analogs.

- α-Functionalization: In α-phenylselenation reactions catalyzed by cesium carbonate, propiophenone derivatives with electron-withdrawing groups (e.g., bromine) show lower yields (0.59 mmol for bromo-substituted vs. 0.51 mmol for acetophenone derivatives) due to decreased enolate stability .

Biological Activity

3'-Bromo-3-(4-methoxyphenyl)propiophenone is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H17BrO

- CAS Number : 898775-72-9

The compound features a bromine atom attached to a phenyl ring alongside a propiophenone moiety, which is crucial for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

- Bromination : The bromination of 3-(4-methoxyphenyl)propiophenone using bromine or brominating agents.

- Solvents : Commonly conducted in organic solvents like dichloromethane or chloroform under controlled temperatures to minimize side reactions.

Antioxidant Activity

Recent studies have indicated that derivatives of compounds containing the 4-methoxyphenyl group exhibit significant antioxidant properties. For instance, a series of synthesized derivatives showed DPPH radical scavenging activity that surpassed that of ascorbic acid by approximately 1.4 times .

Anticancer Properties

The anticancer potential of related compounds has been explored through various assays. Notably, derivatives were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, demonstrating higher cytotoxicity against U-87 cells, indicating potential therapeutic applications in oncology .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of the bromine atom and the propiophenone structure enhances its reactivity and binding affinity to enzymes or receptors, leading to various biological effects. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or oxidative stress.

- Receptor Modulation : It may act on certain receptors influencing cellular pathways related to growth and apoptosis.

Case Studies and Research Findings

- Antioxidant Studies : In a comparative analysis, several derivatives were synthesized and tested for their antioxidant capabilities using the DPPH method. The results indicated that certain derivatives had radical scavenging activities significantly higher than that of ascorbic acid, highlighting their potential as natural antioxidants .

- Cytotoxicity Assays : A study involving MTT assays revealed that some derivatives exhibited notable cytotoxicity against glioblastoma cells, with IC50 values indicating effective inhibition of cell proliferation compared to standard chemotherapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antioxidant Activity (DPPH Scavenging) | Cytotoxicity (IC50 against U-87) |

|---|---|---|---|

| This compound | Structure | Higher than ascorbic acid | Effective |

| N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)amino-propanamide | - | 1.37 times higher than ascorbic acid | Moderate |

| Hydrazone bearing thiophene moiety | - | 1.26 times higher than ascorbic acid | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.